2-(benzylthio)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide
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Overview
Description
2-(Benzylthio)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzylthio group attached to an acetamide backbone, with a 4-methoxypiperidin-1-yl substituent on the phenyl ring, making it a versatile molecule for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide typically involves multiple steps:
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Formation of the Benzylthio Intermediate: : The initial step involves the synthesis of the benzylthio intermediate. This can be achieved by reacting benzyl chloride with thiourea in the presence of a base such as sodium hydroxide to form benzylthiourea, which is then hydrolyzed to yield benzylthiol.
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Acetamide Formation: : The acetamide backbone is prepared by reacting 4-(4-methoxypiperidin-1-yl)aniline with acetic anhydride under acidic conditions to form N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide.
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Coupling Reaction: : The final step involves coupling the benzylthio intermediate with the acetamide backbone. This can be achieved through a nucleophilic substitution reaction where the benzylthiol reacts with the acetamide derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like N,N-dimethylaminopyridine (DMAP).
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for yield and purity. This often involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and control.
Catalysis: Employing catalysts to lower reaction temperatures and increase reaction rates.
Purification: Implementing advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylthio)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding amines or alcohols.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (for hydrogenation reactions), DMAP (for coupling reactions).
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Amines and Alcohols: Resulting from reduction reactions.
Substituted Amides: Produced through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, 2-(benzylthio)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for probing protein-ligand interactions and studying enzyme mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for developing new therapeutic agents targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in polymer science and nanotechnology.
Mechanism of Action
The mechanism by which 2-(benzylthio)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide exerts its effects depends on its interaction with molecular targets. The benzylthio group can interact with thiol groups in proteins, potentially modifying their activity. The acetamide moiety can form hydrogen bonds with biological targets, influencing their function. The 4-methoxypiperidin-1-yl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylthio)-N-(4-phenyl)acetamide: Lacks the 4-methoxypiperidin-1-yl group, which may affect its solubility and bioactivity.
N-(4-(4-Methoxypiperidin-1-yl)phenyl)acetamide: Does not have the benzylthio group, potentially altering its reactivity and interaction with biological targets.
2-(Benzylthio)acetamide: Simpler structure, lacking the phenyl and piperidinyl substituents, which may limit its applications.
Uniqueness
2-(Benzylthio)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both benzylthio and 4-methoxypiperidin-1-yl groups enhances its versatility in synthetic and medicinal chemistry, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[4-(4-methoxypiperidin-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S/c1-25-20-11-13-23(14-12-20)19-9-7-18(8-10-19)22-21(24)16-26-15-17-5-3-2-4-6-17/h2-10,20H,11-16H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEWUPUPSCZVSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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